3,5,5-Trimethylhexyl oleate
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Overview
Description
3,5,5-Trimethylhexyl oleate is an ester compound formed from the reaction of 3,5,5-trimethylhexanol and oleic acid. It is known for its use in various industrial applications due to its unique chemical properties. The molecular formula of this compound is C27H52O2, and it has a molecular weight of 408.70 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl oleate is synthesized through an esterification reaction between 3,5,5-trimethylhexanol and oleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed using a distillation setup. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethylhexyl oleate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3,5,5-trimethylhexanol and oleic acid.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed
Hydrolysis: 3,5,5-Trimethylhexanol and oleic acid.
Transesterification: New esters and alcohols.
Oxidation: Epoxides and other oxidized derivatives.
Scientific Research Applications
3,5,5-Trimethylhexyl oleate has several applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biocompatible materials and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexyl oleate is primarily related to its chemical structure and properties. As an ester, it can interact with various biological molecules through hydrophobic interactions and hydrogen bonding. In drug delivery systems, it can enhance the solubility and stability of hydrophobic drugs, facilitating their transport across biological membranes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylhexyl acetate: An ester formed from 3,5,5-trimethylhexanol and acetic acid.
3,5,5-Trimethylhexyl formate: An ester formed from 3,5,5-trimethylhexanol and formic acid.
3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate: An ester formed from 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid.
Uniqueness
3,5,5-Trimethylhexyl oleate is unique due to its long-chain oleic acid moiety, which imparts distinct hydrophobic properties and makes it suitable for applications requiring high stability and compatibility with hydrophobic substances. Its structure allows it to form stable emulsions and enhance the solubility of hydrophobic compounds, making it valuable in various industrial and scientific applications .
Properties
CAS No. |
94133-86-5 |
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Molecular Formula |
C27H52O2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C27H52O2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(28)29-23-22-25(2)24-27(3,4)5/h13-14,25H,6-12,15-24H2,1-5H3/b14-13- |
InChI Key |
NDUUAOMVVPFOQX-YPKPFQOOSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCC(C)CC(C)(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)CC(C)(C)C |
Origin of Product |
United States |
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